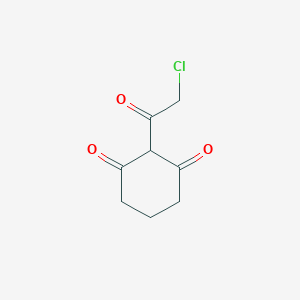
2-(Chloroacetyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloroacetyl)cyclohexane-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO3 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Applications
One of the significant uses of cyclohexane-1,3-dione derivatives, including 2-(Chloroacetyl)cyclohexane-1,3-dione, is in herbicide formulation. These compounds have been shown to effectively control undesirable grasses in broadleaf crops. The herbicidal action of these derivatives is attributed to their ability to inhibit specific biochemical pathways in target plants while being relatively safe for non-target crops such as wheat .
Table 1: Herbicidal Efficacy of Cyclohexane-1,3-Dione Derivatives
| Compound | Target Grass Species | Efficacy (%) | Crop Tolerance |
|---|---|---|---|
| This compound | Poa annua | 85 | High |
| 5-Heterocyclic derivatives | Setaria viridis | 90 | Moderate |
| Novel cyclohexane derivatives | Eleusine indica | 78 | High |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated as a potential therapeutic agent against various cancers. Recent studies have identified it as a promising scaffold for designing inhibitors targeting the c-Met receptor tyrosine kinase, which is implicated in non-small cell lung cancer (NSCLC) progression. Through in silico screening and molecular dynamics simulations, researchers have optimized several derivatives that exhibit significant cytotoxicity against multiple cancer cell lines .
Case Study: c-Met Inhibitors Development
A study conducted on a library of 36 small molecules based on cyclohexane-1,3-dione highlighted the compound's potential as a c-Met inhibitor. The most promising candidates showed IC50 values ranging from 0.24 to 9.36 nM against NSCLC cell lines (H460 and A549). These findings suggest that modifications to the cyclohexane-1,3-dione structure can enhance its bioactivity and selectivity for cancer therapy .
Synthesis of Heterocycles
Another important application of this compound is in the synthesis of various heterocyclic compounds. These derivatives are crucial in developing new drugs due to their diverse biological activities. For instance, compounds synthesized from this precursor have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties .
Table 2: Biological Activities of Heterocycles Derived from Cyclohexane-1,3-Dione
| Heterocycle Type | Biological Activity | Reference |
|---|---|---|
| 1,2,4-Triazines | Anti-proliferative | |
| Indandiones | Antitumor | |
| Tyrosine Kinase Inhibitors | Anticancer |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on derivatives of cyclohexane-1,3-dione have revealed critical insights into how structural modifications affect biological activity. For example, variations in substituents on the cyclohexane ring can significantly alter the compound's potency against specific targets like kinases .
Case Study: SAR Analysis
A comprehensive SAR analysis identified that certain substitutions led to enhanced binding affinity and selectivity for c-Met compared to traditional inhibitors like foretinib. This highlights the importance of rational drug design in optimizing therapeutic agents derived from cyclohexane-1,3-dione .
Propiedades
Número CAS |
133329-16-5 |
|---|---|
Fórmula molecular |
C8H9ClO3 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-(2-chloroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2 |
Clave InChI |
WOUFYJJPDXUZFG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
SMILES canónico |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
Sinónimos |
1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















